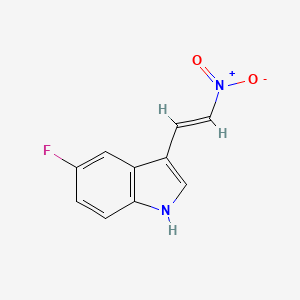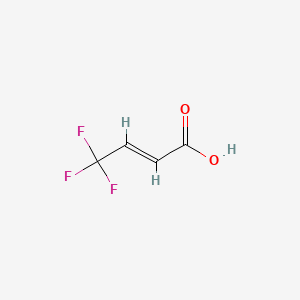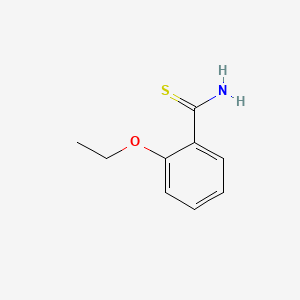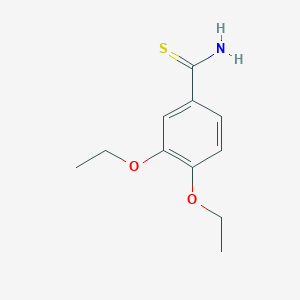![molecular formula C15H28N2O3 B1336259 tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate CAS No. 367500-88-7](/img/structure/B1336259.png)
tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate
概述
描述
tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate: is a synthetic organic compound that belongs to the class of bipiperidine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a bipiperidine framework
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving appropriate precursors such as piperidine derivatives.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a suitable base.
Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial Production Methods: Industrial production of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions:
Oxidation: tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the hydroxy group to a hydrogen atom.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carboxylate group can participate in ionic interactions. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl 4-hydroxybenzoate: Similar in having a tert-butyl and hydroxy group but differs in the core structure.
4-Hydroxy-[1,4’-bipiperidine]-1’-carboxylate: Lacks the tert-butyl group, affecting its chemical properties and reactivity.
tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-acetate: Similar structure but with an acetate group instead of a carboxylate group.
Uniqueness:
- The presence of both a tert-butyl group and a carboxylate group in tert-Butyl 4-hydroxy-[1,4’-bipiperidine]-1’-carboxylate provides unique steric and electronic properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and potential applications in various fields.
属性
IUPAC Name |
tert-butyl 4-(4-hydroxypiperidin-1-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)16-10-6-13(18)7-11-16/h12-13,18H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZHORRSIJNTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431511 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367500-88-7 | |
| Record name | tert-Butyl 4-hydroxy[1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
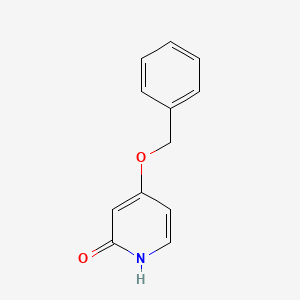
![ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1336186.png)
